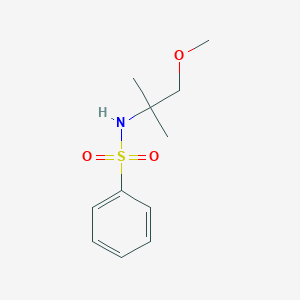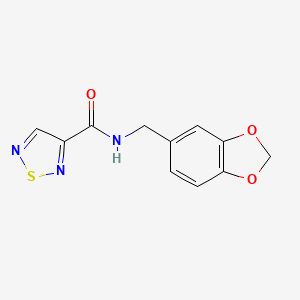![molecular formula C15H13ClO2 B5802881 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, also known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in lipogenesis.
Wirkmechanismus
Clofibrate works by activating PPARs, which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and physiological effects:
Clofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. It also has anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on cardiovascular health. Additionally, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has been shown to improve insulin sensitivity and glucose metabolism in patients with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibrate is a widely used experimental tool for studying lipid metabolism and PPAR activation. It is relatively inexpensive and easy to obtain, and its effects on lipid metabolism are well-established. However, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has some limitations as an experimental tool, including its potential for off-target effects and its limited specificity for PPARα.
Zukünftige Richtungen
1. Further investigation of the mechanisms underlying the lipid-lowering effects of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, including its effects on other metabolic pathways and signaling pathways.
2. Development of more specific PPAR agonists with fewer off-target effects and greater efficacy for the treatment of hyperlipidemia and related conditions.
3. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the prevention and treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
4. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
Clofibrate can be synthesized by the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Clofibrate has been extensively studied for its lipid-lowering effects and has been shown to be effective in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. It has also been investigated for its potential use in the treatment of other conditions such as diabetes, obesity, and atherosclerosis.
Eigenschaften
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)